3-Aminothieno[3,2-b]pyridine-6-carbonitrile

Medicinal Chemistry Buchwald-Hartwig Coupling Src Kinase Inhibitors

Medicinal chemistry programs targeting Src-family kinases or BACE1 often face synthetic bottlenecks in constructing the 7-phenylaminothieno[3,2-b]pyridine pharmacophore. 3-Aminothieno[3,2-b]pyridine-6-carbonitrile (CAS 116538-96-6) directly addresses this by providing both the 6-carbonitrile handle and the 3-amino coupling site in a single, late-stage intermediate. · Enables direct Buchwald-Hartwig amination for generating potent Src inhibitors (IC₅₀ as low as 7.2 nM). · Validated scaffold for dual c-Met/VEGFR2 inhibitors with in vivo efficacy. · Patent-disclosed intermediate (US 9,309,263 B2) for BACE1 inhibitor synthesis. Supply chain: ISO-certified, 98+% purity, ambient shipping.

Molecular Formula C8H5N3S
Molecular Weight 175.21 g/mol
CAS No. 116538-96-6
Cat. No. B055643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminothieno[3,2-b]pyridine-6-carbonitrile
CAS116538-96-6
Molecular FormulaC8H5N3S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1SC=C2N)C#N
InChIInChI=1S/C8H5N3S/c9-2-5-1-7-8(11-3-5)6(10)4-12-7/h1,3-4H,10H2
InChIKeyNDMHPSBWIFCVTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminothieno[3,2-b]pyridine-6-carbonitrile: Strategic Intermediate for Kinase & BACE Inhibitors


3-Aminothieno[3,2-b]pyridine-6-carbonitrile (CAS 116538-96-6, MF: C₈H₅N₃S, MW: 175.21 g/mol, LogP: 2.33) is a heterocyclic building block comprising a fused thieno[3,2-b]pyridine core with a C-3 primary amine and a C-6 nitrile group [1]. This specific substitution pattern enables direct participation in Buchwald–Hartwig aminations, Suzuki couplings, and other palladium-catalyzed cross-coupling reactions to generate 6‑cyano‑7‑arylaminothieno[3,2‑b]pyridines—a pharmacophore validated in potent Src kinase and BACE1 (β‑secretase) inhibitors [2]. The thieno[3,2‑b]pyridine scaffold itself has been shown to confer high kinome‑wide selectivity due to its weak hinge‑region interactions, making it an attractive starting point for designing selective kinase inhibitors [3]. As a late‑stage intermediate that already incorporates both the 6‑carbonitrile pharmacophoric handle and the 3‑amino coupling site, this compound offers procurement and workflow efficiency advantages for medicinal chemistry programs targeting Src‑family kinases, c‑Met/VEGFR2, and BACE1‑mediated pathways.

Irreplaceability of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile


The 3-amino and 6-carbonitrile substituents on the thieno[3,2-b]pyridine core are not interchangeable functional decorations—they dictate fundamentally divergent chemical reactivity and biological target profiles. The C-3 primary amine is the predominant site for C–N Buchwald–Hartwig coupling to install the C-7 arylamino group that is essential for Src kinase inhibition; replacing this with a C-2 carboxylate ester (as in methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, CAS 111042-90-1) redirects cross-coupling toward the 6-position and yields products with entirely different biological profiles, including EGFR inhibition and fluorescence properties [1]. Removal of the 3-amino group altogether (as in thieno[3,2-b]pyridine-6-carbonitrile, CAS 116538-95-5) eliminates the primary synthetic handle for C–N bond formation, rendering the building block incapable of generating the 7-phenylamino pharmacophore found in low‑nanomolar Src inhibitors (e.g., IC₅₀ as low as 7.2 nM for optimized derivatives) [2]. Similarly, the 6‑carbonitrile group is not a passive spectator: in the context of BACE1 inhibitor programs, the 3‑amino‑6‑carbonitrile thieno[3,2‑b]pyridine appears as a specific intermediate in patent‑disclosed synthetic routes (US 9,309,263 B2), where altering the nitrile position or replacing it with a carboxylate would break the required pharmacophoric geometry [3]. These structure‑reactivity constraints mean that procuring a non‑aminated or differently‑substituted thienopyridine as a substitute will not deliver the same downstream products, biological activity, or patent enablement.

3-Aminothieno[3,2-b]pyridine-6-carbonitrile: Comparative Evidence vs. Analogs


C-3 Amine vs. C-2 Carboxylate: Coupling Regiochemistry

The C‑3 primary amine in 3‑aminothieno[3,2‑b]pyridine‑6‑carbonitrile serves as the exclusive C–N coupling site for installing the 7‑phenylamino pharmacophore required for Src kinase inhibition. This regiochemical preference is demonstrated in J. Med. Chem. 2005, where C‑3 amino‑6‑carbonitrile‑substituted thieno[3,2‑b]pyridines were elaborated into 7‑arylaminothieno[3,2‑b]pyridine‑6‑carbonitriles with Src IC₅₀ values spanning 7.2 nM to 2,500 nM depending on the C‑2 aryl and C‑7 phenylamino substituents [1]. In contrast, the closest commercially available analog—methyl 3‑aminothieno[3,2‑b]pyridine‑2‑carboxylate (CAS 111042‑90‑1)—possesses a C‑2 methyl ester that fundamentally alters coupling regiochemistry: Buchwald‑Hartwig amination occurs preferentially at the 6‑position or on the ester‑adjacent site, yielding aminodi(hetero)arylamines with antitumor GI₅₀ values of 1.30–1.63 μM across MCF‑7, A375‑C5, NCI‑H460, and HepG2 cell lines but no reported Src kinase activity [2]. The C‑3 amine therefore uniquely enables access to the Src‑inhibitory chemotype.

Medicinal Chemistry Buchwald-Hartwig Coupling Src Kinase Inhibitors

6-Carbonitrile Pharmacophore for Src and BACE1 Inhibitors

The 6‑carbonitrile group is not a passive substituent but a critical pharmacophoric element. In the Src kinase series, the 6‑carbonitrile is retained across all active analogs (IC₅₀ values from 7.2 nM to 2,500 nM), and Boschelli et al. explicitly note that the design originated from replacing the phenyl ring of a 3‑quinolinecarbonitrile system with a thiophene ring, preserving the carbonitrile as the essential hinge‑binding element [1]. In the BACE1 inhibitor domain, US Patent 9,309,263 B2 discloses 3‑aminothieno[3,2‑b]pyridine‑6‑carbonitrile as a key intermediate in the synthesis of fused multi‑cyclic sulfone BACE inhibitors, where the 6‑nitrile and 3‑amino groups are both required for final compound elaboration [2]. By contrast, thieno[3,2‑b]pyridine‑6‑carbonitrile (CAS 116538‑95‑5)—which retains the 6‑carbonitrile but lacks the 3‑amino group (MF: C₈H₄N₂S, MW: 160.20)—cannot undergo direct C–N coupling at C‑3 and therefore cannot serve as the precursor to the 7‑phenylamino pharmacophore; it has no reported Src or BACE1 activity .

Kinase Inhibition Alzheimer's Disease BACE1

Thieno[3,2-b]pyridine Selectivity vs. Quinolinecarbonitrile

The thieno[3,2‑b]pyridine scaffold offers a kinome‑wide selectivity advantage over other heterocyclic cores. Boschelli et al. (2004) explicitly demonstrated that replacing the phenyl ring of a 3‑quinolinecarbonitrile system with a thiophene ring to generate the thieno[3,2‑b]pyridine‑6‑carbonitrile core maintained potent Src inhibition while providing a structurally distinct intellectual property position [1]. More recently, Němec et al. (2025) showed that the weak interaction of thieno[3,2‑b]pyridine with the kinase hinge region enables profoundly different binding modes while maintaining high kinome‑wide selectivity, as demonstrated by isomers MU1464 and MU1668 which target underexplored kinases such as CDKLs [2]. In the c‑Met/VEGFR2 dual inhibition space, thieno[3,2‑b]pyridine‑based inhibitors achieve low nanomolar IC₅₀ values and in vivo efficacy in human tumor xenograft models [3]. The 3‑amino‑6‑carbonitrile substitution pattern on this scaffold thus combines the selectivity‑conferring scaffold with functional handles for rapid SAR exploration.

Kinase Selectivity c‑Met VEGFR2 CDKL

Patent-Enabled Intermediate for BACE1 Inhibitors

3‑Aminothieno[3,2‑b]pyridine‑6‑carbonitrile is explicitly disclosed as a synthetic intermediate in US Patent 9,309,263 B2, a composition‑of‑matter patent covering fused multi‑cyclic sulfone compounds as inhibitors of β‑secretase (BACE1) for the treatment of Alzheimer's disease [1]. The patent describes the use of this intermediate for installation of the thieno[3,2‑b]pyridine‑6‑carbonitrile core into the final BACE1 inhibitor structures. LookChem analysis of CAS 116538‑96‑6 confirms that the compound appears in multiple patent filings related to BACE modulation, including bridged bicyclic amino thiazine dioxide compounds and immunoregulatory aromatic compounds targeting PD‑1/PD‑L1 . In contrast, the non‑aminated analog thieno[3,2‑b]pyridine‑6‑carbonitrile (CAS 116538‑95‑5) is not disclosed in these BACE1 patent pathways, and methyl 3‑aminothieno[3,2‑b]pyridine‑2‑carboxylate (CAS 111042‑90‑1) is associated with antitumor but not BACE1 patent filings [2]. For industrial users pursuing BACE1 inhibitor development, procuring the exact patent‑disclosed intermediate is critical for freedom‑to‑operate and patent enablement purposes.

Alzheimer's Disease BACE1 Patent Enablement

CNS Drug-Likeness: Physicochemical Profile Advantage

With a molecular weight of 175.21 g/mol and a calculated LogP of 2.33 [1], 3‑aminothieno[3,2‑b]pyridine‑6‑carbonitrile falls within favorable CNS drug‑likeness parameters (MW < 400, LogP 1–4). This is particularly relevant given its role as an intermediate for BACE1 inhibitors targeting Alzheimer's disease, where CNS penetration is essential. In comparison, methyl 3‑aminothieno[3,2‑b]pyridine‑2‑carboxylate (CAS 111042‑90‑1) has a higher MW of 208.24 g/mol and contains a polar ester moiety that alters LogP and hydrogen‑bonding capacity . The non‑aminated analog thieno[3,2‑b]pyridine‑6‑carbonitrile (CAS 116538‑95‑5) has a lower MW of 160.20 g/mol but lacks the amino handle, trading synthetic versatility for marginally lower molecular weight . The target compound's balanced profile—low MW plus dual functional handles—provides an optimal starting point for lead optimization where molecular weight growth from subsequent couplings must remain within drug‑likeness boundaries.

CNS Drug Design Physicochemical Properties Lead Optimization

Multi-Supplier High-Purity Availability

3‑Aminothieno[3,2‑b]pyridine‑6‑carbonitrile (CAS 116538‑96‑6) is commercially available from multiple suppliers at ≥98% purity, with at least 274 product listings across global chemical marketplaces [1]. Suppliers such as MolCore provide ISO‑certified material suitable for pharmaceutical R&D and quality control applications . CymitQuimica offers the compound explicitly as a 'versatile small molecule scaffold' for laboratory research use . This multi‑supplier availability at consistently high purity contrasts with more specialized thienopyridine building blocks, which may have fewer supplier options and lower batch‑to‑batch purity consistency. For procurement teams, the availability of ≥98% purity material from multiple qualified vendors reduces supply‑chain risk and ensures reproducibility in multi‑step synthetic campaigns.

Procurement Supply Chain Quality Assurance

3-Aminothieno[3,2-b]pyridine-6-carbonitrile: Key Application Scenarios


Src-Family Kinase Inhibitor Discovery & Lead Optimization

Medicinal chemistry teams pursuing Src‑family kinase inhibitors (Src, Lck, Yes, Fyn) can use 3‑aminothieno[3,2‑b]pyridine‑6‑carbonitrile as a direct precursor for synthesizing 7‑phenylaminothieno[3,2‑b]pyridine‑6‑carbonitriles via Buchwald‑Hartwig coupling at the C‑3 amine [1]. The resulting compound series has demonstrated Src IC₅₀ values as low as 7.2 nM in enzymatic assays and in vivo efficacy comparable to the clinical candidate SKI‑606 (bosutinib) in mouse xenograft models [1]. The thieno[3,2‑b]pyridine scaffold's weak hinge‑region interactions enable variable binding modes while maintaining high kinome‑wide selectivity, as validated by Němec et al. (2025), making this intermediate particularly valuable for programs targeting underexplored kinases such as CDKLs [2].

BACE1 Inhibitors for Alzheimer's Disease

Pharmaceutical companies developing BACE1 inhibitors for Alzheimer's disease can employ this compound as a patent‑disclosed intermediate. US Patent 9,309,263 B2 explicitly describes synthetic routes incorporating 3‑aminothieno[3,2‑b]pyridine‑6‑carbonitrile for the construction of fused multi‑cyclic sulfone BACE inhibitors [3]. Additional patent filings covering bridged bicyclic amino thiazine dioxide BACE inhibitors and immunomodulatory compounds further reference this intermediate, confirming its utility across multiple CNS‑targeted therapeutic programs requiring β‑secretase modulation .

Dual c-Met/VEGFR2 Inhibitor Development

The thieno[3,2‑b]pyridine core, accessible from 3‑aminothieno[3,2‑b]pyridine‑6‑carbonitrile, has been validated as a scaffold for low‑nanomolar dual c‑Met/VEGFR2 inhibitors with demonstrated in vivo antitumor efficacy in human xenograft models [4]. For oncology programs targeting angiogenesis and tumor invasion simultaneously, this intermediate provides a starting point for SAR exploration that has already demonstrated translational potential, reducing the synthetic burden of de novo scaffold construction.

Fragment-Based Drug Discovery & Scaffold Hopping

With a molecular weight of 175.21 g/mol—well within fragment library parameters (MW < 300)—and dual reactive handles (3‑NH₂ for amination, 6‑CN for further elaboration or as a bioisostere), this compound is an ideal starting fragment for FBDD and scaffold‑hopping campaigns, particularly for CNS targets requiring LogP values in the 2–3 range [5]. Its physicochemical profile (LogP 2.33, PSA 90.94 Ų) aligns with CNS drug‑likeness criteria, and the thieno[3,2‑b]pyridine core offers a bioisosteric replacement for quinoline, isoquinoline, and indole scaffolds commonly found in kinase inhibitors [6].

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